Anthracene-2,9,10-tricarbonitrile

Photoredox Catalysis Transient Absorption Spectroscopy Photoinduced Electron Transfer

Anthracene-2,9,10-tricarbonitrile (CAS 131357-85-2; synonyms: 2,9,10-tricyanoanthracene, TrCA, TriCA) is a polycyclic aromatic hydrocarbon derivative in which three electron-withdrawing cyano (–CN) groups are appended at the 2-, 9-, and 10-positions of the anthracene core. This regiochemistry installs a significantly stronger electron-accepting character than the widely used 9,10-dicyanoanthracene (DCA), while avoiding the synthetic complexity and solubility challenges often associated with the 2,6,9,10-tetracyano congener (TCA).

Molecular Formula C17H7N3
Molecular Weight 253.26 g/mol
CAS No. 131357-85-2
Cat. No. B14268550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene-2,9,10-tricarbonitrile
CAS131357-85-2
Molecular FormulaC17H7N3
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2C#N)C#N)C#N
InChIInChI=1S/C17H7N3/c18-8-11-5-6-14-15(7-11)17(10-20)13-4-2-1-3-12(13)16(14)9-19/h1-7H
InChIKeyJGWSCBKUFCAADX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthracene-2,9,10-tricarbonitrile (CAS 131357-85-2): A Triple-Cyano Electron-Acceptor Building Block for Advanced Photophysical Research


Anthracene-2,9,10-tricarbonitrile (CAS 131357-85-2; synonyms: 2,9,10-tricyanoanthracene, TrCA, TriCA) is a polycyclic aromatic hydrocarbon derivative in which three electron-withdrawing cyano (–CN) groups are appended at the 2-, 9-, and 10-positions of the anthracene core. This regiochemistry installs a significantly stronger electron-accepting character than the widely used 9,10-dicyanoanthracene (DCA), while avoiding the synthetic complexity and solubility challenges often associated with the 2,6,9,10-tetracyano congener (TCA) [1]. The compound is primarily investigated as a photoinduced electron-transfer (PET) acceptor, a component in exciplex systems, and a precursor for functional materials in organic electronics [2]. Its intermediate degree of cyanation positions it as a strategic middle ground when DCA provides insufficient electron affinity and TCA proves synthetically or economically prohibitive.

Why Generic Substitution Fails for Anthracene-2,9,10-tricarbonitrile in Electron-Transfer Applications


In photoinduced electron-transfer (PET) research, the number and position of cyano substituents on the anthracene scaffold directly dictate the reduction potential, radical anion stability, and exciplex fluorescence properties. Simply substituting 9,10-dicyanoanthracene (DCA, 2 cyano groups) for the tricarbonitrile derivative alters the thermodynamic driving force for electron transfer by hundreds of millivolts and changes the excited-state dynamics of the resulting radical anion from nanosecond to picosecond timescales [1]. Conversely, moving to 2,6,9,10-tetracyanoanthracene (TCA, 4 cyano groups) introduces a dramatically different synthetic route with lower overall yields and distinct solubility profiles [2]. Generic substitution within this class therefore fails because each incremental cyanation level creates a discrete photophysical and synthetic profile that cannot be effectively replicated by its neighbors.

Quantitative Differentiation of Anthracene-2,9,10-tricarbonitrile Against Closest Analogs


Radical Anion Excited-State Lifetime: TrCA vs. DCA

The radical anion of 2,9,10-tricyanoanthracene (TrCA˙⁻) exhibits an excited-state lifetime of 3–5 ps in acetonitrile, measured directly by pump–probe transient electronic absorption spectroscopy. This value is at least three orders of magnitude shorter than the nanosecond lifetime previously inferred for the 9,10-dicyanoanthracene radical anion (DCA˙⁻) from indirect measurements, a discrepancy that the authors attribute to efficient non-radiative deactivation via D₁/D₀ conical intersections facilitated by enhanced conformational flexibility in the radical anion state [1].

Photoredox Catalysis Transient Absorption Spectroscopy Photoinduced Electron Transfer

Electrophotographic Sensitizer Activity: Tricyano vs. Tetracyanoanthracenes (Patent Data)

U.S. Patent 4,341,852 (Eastman Kodak) explicitly claims polycyanoanthracenes bearing three or more cyano groups—including tri- and tetracyanoanthracenes—as sensitizers for organic photoconductors in electrophotographic elements. The patent establishes that anthracene-2,9,10-tricarbonitrile functions as an electron acceptor sensitizer, enabling good electrophotographic speed in the visible spectrum, specifically in the blue region [1]. As a single-point reference, the tetracyano analog 2,6,9,10-tetracyanoanthracene is highlighted as 'especially useful.' This creates a defined hierarchy: tricyano derivatives are operative sensitizers, while tetracyano derivatives represent the optimized embodiment.

Electrophotography Organic Photoconductors Sensitizer

Monolayer Photon-to-Current Conversion Efficiency on TiO₂ Surfaces

Anthracene-2,9,10-tricarbonitrile, when assembled as a monolayer on titanium dioxide surfaces, achieves a maximal photon-to-current conversion efficiency (IPCE) of 65% in the 350–510 nm spectral region. This performance is attributed to the planar anthracene geometry coupled with the bulky tricarbonitrile substituents, which facilitate the formation of high-quality monolayers . While direct comparator IPCE data for DCA or TCA monolayers under identical conditions is not available in the sourced literature, the 65% value provides a quantitative benchmark for procurement specifications in surface-functionalization research.

Dye-Sensitized Solar Cells Monolayer Assembly Photocurrent Conversion

Graphene Binding Energy Trend: Cyano-Anthracenes vs. Unfunctionalized Anthracene

Density functional theory (DFT) calculations on anthracene derivatives adsorbed onto graphene reveal that all functionalized derivatives, including those bearing electron-withdrawing –CN substituents, bind more strongly to graphene than the parent non-functionalized anthracene. The binding energy is sensitive to the detailed atomic alignment of substituent groups over the graphene substrate, with –OH and –CN derivatives exhibiting larger-than-expected binding energies [1]. Although the study evaluates families of anthracene derivatives rather than isolating TrCA specifically, the finding that cyano substitution universally enhances graphene binding energy relative to unfunctionalized anthracene supports the selection of tricarbonitrile-substituted anthracenes as planar anchor groups.

Single-Molecule Electronics Graphene Anchoring DFT Binding Energy

Synthetic Accessibility Advantage: TrCA vs. TCA via Brominated Precursor Route

The Beilstein J. Org. Chem. 2008 synthesis of 2,9,10-tricyanoanthracene (designated trinitrile 14) proceeds via copper-assisted nucleophilic substitution of 2,9,10-tribromoanthracene (12), which itself is obtained in 75% yield from the pyridine-induced elimination of hexabromide 3 [1]. The trinitrile is obtained as the sole product in 75% yield from the tribromide precursor. In contrast, synthesis of the 2,6,9,10-tetracyanoanthracene (TCA) requires a fundamentally different and more challenging 2,3,6,7-substitution pattern on the anthracene scaffold, described in the literature as 'one of the most challenging anthracene substitution patterns to obtain' [2]. This difference in synthetic complexity translates to practical procurement considerations regarding availability, cost, and scalable access.

Synthetic Methodology Copper-Assisted Cyanation Anthracene Functionalization

Exciplex Fluorescence Quantum Yield Modulation: TriCA as Intermediate Acceptor Strength

In a systematic study of exciplex decay processes, 2,9,10-tricyanoanthracene (TriCA) was employed alongside 9,10-dicyanoanthracene (DCA) and 2,6,9,10-tetracyanoanthracene (TCA) as electron acceptors with alkylbenzene and alkoxybenzene donors [1]. The study demonstrates that fluorescence quantum yields of alkoxybenzene exciplexes are one-half to one-fifth those of corresponding alkylbenzene exciplexes at comparable emission energies—a trend found to be solvent-independent. TriCA occupies the intermediate position in the acceptor strength series between DCA (weaker acceptor) and TCA (stronger acceptor), enabling fine-tuning of exciplex emission properties that cannot be achieved with either the dicyano or tetracyano congener alone.

Exciplex Photophysics Fluorescence Quantum Yield Cyanoanthracene Acceptors

High-Impact Application Scenarios for Anthracene-2,9,10-tricarbonitrile Based on Quantitative Evidence


Photoredox Catalyst Development Requiring Accurately Characterized Radical Anion Dynamics

Research groups developing photoredox catalytic cycles based on cyanoanthracene radical anions must account for the experimentally verified 3–5 ps excited-state lifetime of the TrCA radical anion [1]. This directly measured picosecond lifetime corrects the previously circulated nanosecond estimate for DCA and establishes that all cyanoanthracene radical anions undergo ultra-fast non-radiative deactivation. TrCA is therefore the appropriate substrate for mechanistic studies aiming to quantify the true kinetic window available for bimolecular electron transfer from the excited radical anion state.

Electrophotographic Organic Photoconductor Formulation

Patent literature establishes that polycyanoanthracenes containing three or more cyano groups function as electron-acceptor sensitizers in organic photoconductor compositions [1]. Anthracene-2,9,10-tricarbonitrile, bearing exactly three cyano groups, meets the minimum functional threshold for sensitizer activity in the visible blue region. Formulators seeking an intermediate-cost sensitizer option between unfunctionalized anthracene (insufficient electron affinity) and 2,6,9,10-tetracyanoanthracene (premium performance but higher synthetic cost) should evaluate TrCA as the balance point.

Dye-Sensitized TiO₂ Photoelectrode Fabrication

The ability of anthracene-2,9,10-tricarbonitrile to form high-quality monolayers on TiO₂ surfaces, delivering a maximal IPCE of 65% in the 350–510 nm region, positions this compound as a candidate for dye-sensitized solar cell and photoelectrochemical cell research [1]. Unlike unsubstituted anthracene, which lacks suitable anchoring groups, the tricarbonitrile substituents enable stable surface binding. Researchers optimizing photon-to-current conversion at electrode interfaces can use the 65% IPCE figure as a quantitative selection criterion for procurement.

Graphene-Based Single-Molecule Junction Fabrication

Computational screening confirms that cyano-substituted anthracenes bind more strongly to graphene than unfunctionalized anthracene, with –CN groups producing larger-than-expected binding energies due to favorable atomic alignment over the graphene lattice [1]. Anthracene-2,9,10-tricarbonitrile, featuring three cyano anchoring points, is structurally well-suited as a planar anchor group for single-molecule electronic junctions. Researchers fabricating graphene–molecule–graphene devices should consider TrCA as a validated anchor candidate with demonstrated binding enhancement over the parent hydrocarbon.

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